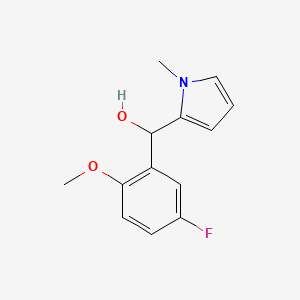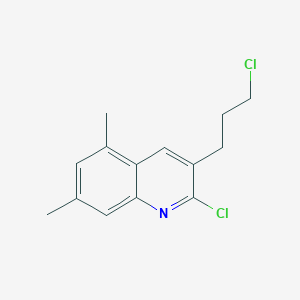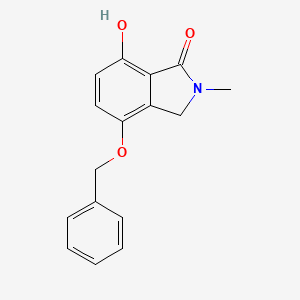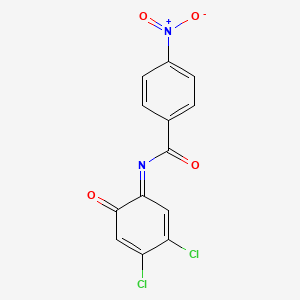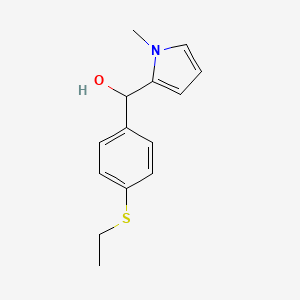![molecular formula C22H17Cl2NO2 B12639465 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-16-2](/img/structure/B12639465.png)
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, an anilino group, and a phenylbutenone moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 2,6-dichlorophenol with aniline to form 2-(2,6-dichlorophenoxy)aniline. This intermediate is then reacted with 1-phenylbut-2-en-1-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted anilino or phenoxy derivatives.
Scientific Research Applications
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with cellular components such as proteins and DNA. The compound’s dichlorophenoxy and anilino groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, disrupting their normal function. This disruption can lead to the inhibition of fungal growth or bacterial replication.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-1,4-naphthoquinone: Known for its antifungal activity.
2-Phenoxy-1,4-naphthoquinone: Exhibits antibacterial properties.
2,3-Diphenoxy-1,4-naphthoquinone: Used in medicinal chemistry for its redox properties.
Uniqueness
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of dichlorophenoxy and anilino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919083-16-2 |
|---|---|
Molecular Formula |
C22H17Cl2NO2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-[2-(2,6-dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H17Cl2NO2/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3 |
InChI Key |
RCXRJTUIDZGPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


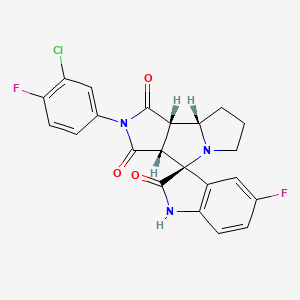
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
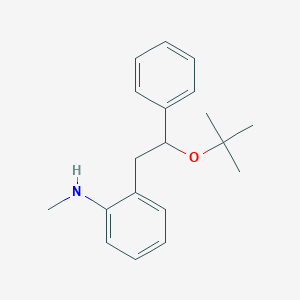

![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)
